DMPQ Dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5,7-dimethoxy-3-pyridin-4-ylquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2.2ClH/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11;;/h3-10H,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBAOKYVJCNJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DMPQ Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mechanism of action of DMPQ dihydrochloride, a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase.
Core Mechanism of Action
This compound, chemically known as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, functions as a highly selective antagonist of the PDGFRβ.[1] This receptor tyrosine kinase is a key mediator in various cellular processes, and its aberrant activation is implicated in several pathologies. This compound exerts its inhibitory effect by targeting the tyrosine kinase activity of PDGFRβ, thereby blocking downstream signaling cascades.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified in various studies. The key data points are summarized in the table below.
| Parameter | Value | Target | Notes |
| IC50 | 80 nM | Human vascular PDGFRβ tyrosine kinase | The half maximal inhibitory concentration, indicating high potency. |
| Selectivity | > 100-fold | Over EGFR, erbB2, p56, PKA, and PKC | Demonstrates significant selectivity for PDGFRβ over other related kinases. |
PKA: Protein Kinase A; PKC: Protein Kinase C; EGFR: Epidermal Growth Factor Receptor
PDGFRβ Signaling Pathway and Inhibition by DMPQ
The platelet-derived growth factor receptor β (PDGFRβ) is a cell surface receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, migration, and survival.[2][3] The binding of its ligand, platelet-derived growth factor (PDGF), specifically the BB isoform, induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[2][3] This autophosphorylation creates docking sites for various signaling proteins containing Src homology 2 (SH2) domains, thereby initiating multiple downstream signaling cascades.[4]
Key downstream pathways activated by PDGFRβ include:
-
Ras-MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation.[3][4]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.[2][5]
-
PLCγ Pathway: This pathway is involved in cell growth and migration.[3][4]
This compound acts as a competitive inhibitor at the ATP-binding site within the kinase domain of PDGFRβ. This prevents the autophosphorylation of the receptor, even in the presence of PDGF-BB, thereby blocking the initiation of all downstream signaling.
Signaling Pathway Diagram
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While the full experimental details from the original publication by Dolle et al. are not publicly available, a representative protocol for determining the IC50 of an inhibitor against PDGFRβ tyrosine kinase is outlined below. This protocol is based on commonly used kinase assay methodologies, such as the ADP-Glo™ Kinase Assay.[6]
Representative Protocol: In Vitro PDGFRβ Kinase Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the PDGFRβ kinase activity (IC50).
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
ATP solution
-
Poly-Glu,Tyr (4:1) or other suitable substrate
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer containing a constant, low percentage of DMSO (e.g., 1%).
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant PDGFRβ kinase diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., containing poly-Glu,Tyr and a concentration of ATP close to its Km for PDGFRβ) to each well.
-
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.[7][8]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for determining the IC50 of this compound.
Conclusion
This compound is a potent and highly selective inhibitor of the PDGFRβ tyrosine kinase. Its mechanism of action involves the direct inhibition of the receptor's kinase activity, leading to the blockade of downstream signaling pathways that are critical for cell proliferation, survival, and migration. This makes this compound a valuable tool for studying PDGFRβ-mediated cellular processes and a potential lead compound for the development of therapeutics targeting diseases driven by aberrant PDGFRβ signaling.
References
- 1. 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Role of platelet-derived growth factors in physiology and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
The Selective PDGFRβ Inhibitor: A Technical Guide to DMPQ Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMPQ dihydrochloride, chemically known as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, is a potent and highly selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical activity, and detailed experimental protocols for its evaluation. The information is intended to support researchers and drug development professionals in utilizing DMPQ as a tool for investigating PDGFRβ signaling and as a reference point for the development of novel therapeutics targeting this pathway.
Core Compound Details
This compound is a small molecule inhibitor with the following chemical and physical properties.
| Property | Value | Reference |
| Chemical Name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride | |
| Molecular Formula | C₁₆H₁₄N₂O₂ · 2HCl | |
| Molecular Weight | 339.22 g/mol | |
| CAS Number | 1123491-15-5 | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in water | |
| Storage | Store at room temperature |
Mechanism of Action and Biological Activity
This compound exerts its inhibitory effect by targeting the ATP-binding site of the PDGFRβ tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, PDGF-BB, thereby blocking the initiation of downstream signaling cascades.
Potency and Selectivity
DMPQ is a potent inhibitor of PDGFRβ with a reported half-maximal inhibitory concentration (IC50) of 80 nM. A key feature of DMPQ is its high selectivity for PDGFRβ. It displays over 100-fold greater selectivity for PDGFRβ compared to a panel of other kinases, including EGFR, erbB2, p56 (a src family kinase), Protein Kinase A (PKA), and Protein Kinase C (PKC).
| Target Kinase | IC50 (nM) | Selectivity vs. PDGFRβ | Reference |
| PDGFRβ | 80 | 1x | |
| EGFR | > 8000 | > 100-fold | |
| erbB2 | > 8000 | > 100-fold | |
| p56 | > 8000 | > 100-fold | |
| PKA | > 8000 | > 100-fold | |
| PKC | > 8000 | > 100-fold |
Note: Specific IC50 values for the compared kinases are not publicly available; the data reflects the reported >100-fold selectivity.
Signaling Pathways
PDGFRβ signaling is crucial for the proliferation and migration of mesenchymal cells, such as fibroblasts and smooth muscle cells. Upon activation by PDGF-BB, PDGFRβ dimerizes and autophosphorylates, creating docking sites for various signaling proteins and initiating multiple downstream pathways, including the RAS-MAPK and PI3K-Akt pathways. DMPQ effectively blocks these signaling events.
References
DMPQ dihydrochloride role in kinase signaling pathways.
An In-depth Technical Guide to DMPQ Dihydrochloride in Kinase Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and highly selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase. This document provides a comprehensive technical overview of its mechanism of action, its role in modulating kinase signaling pathways, and its applications in biomedical research. Quantitative data on its inhibitory activity are presented, alongside detailed experimental methodologies and visual representations of the signaling cascades it affects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
Introduction
5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, commonly known as this compound, has emerged as a critical tool for investigating the physiological and pathological roles of PDGFRβ signaling.[1][2] PDGFRβ is a receptor tyrosine kinase that plays a pivotal role in cellular processes such as proliferation, migration, and differentiation. Its dysregulation is implicated in various diseases, including cancer, fibrosis, and neuroinflammatory disorders.[2] this compound's high potency and selectivity make it an ideal probe for elucidating the specific contributions of the PDGFRβ signaling axis in these conditions.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding site of the PDGFRβ tyrosine kinase domain. By competitively blocking the binding of ATP, it prevents the autophosphorylation of the receptor, which is the critical initial step in the activation of downstream signaling cascades. This inhibition effectively abrogates the biological responses mediated by PDGF-BB, the primary ligand for PDGFRβ.
Quantitative Data
The inhibitory activity of this compound has been quantified, demonstrating its potency and selectivity. This data is crucial for determining appropriate experimental concentrations and for comparing its efficacy to other kinase inhibitors.
| Parameter | Value | Target Kinase | Reference |
| IC50 | 80 nM | Human Platelet-Derived Growth Factor Receptor β (PDGFRβ) | [1][3] |
| Selectivity | >100-fold | Epidermal Growth Factor Receptor (EGFR) | [3] |
| Selectivity | >100-fold | erbB2 (HER2) | [3] |
| Selectivity | >100-fold | p56-lck | [3] |
| Selectivity | >100-fold | Protein Kinase A (PKA) | [3] |
| Selectivity | >100-fold | Protein Kinase C (PKC) | [3] |
Kinase Signaling Pathways
This compound's inhibition of PDGFRβ has profound effects on several key downstream signaling pathways. The primary pathways affected are the Ras-MAPK, PI3K-Akt, and PLCγ cascades.
PDGFRβ Signaling Pathway
The following diagram illustrates the central role of PDGFRβ in activating downstream signaling pathways and the point of inhibition by this compound.
Figure 1: PDGFRβ signaling pathway and DMPQ inhibition.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound against PDGFRβ.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human PDGFRβ kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
This compound
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
96-well microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the PDGFRβ enzyme and the substrate to each well.
-
Add the various concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets of PDGFRβ in a cell-based assay.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express PDGFRβ (e.g., primary human lung fibroblasts) in appropriate media.
-
Starve the cells in serum-free media for 24 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-PDGFRβ, total PDGFRβ, phospho-Akt, total Akt, phospho-ERK, and total ERK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
-
Applications in Research
This compound is a valuable tool in several research areas:
-
Cancer Biology: To investigate the role of PDGFRβ in tumor growth, angiogenesis, and metastasis.[2]
-
Neuroscience: To study the involvement of PDGFRβ signaling in neuroinflammation, blood-brain barrier integrity, and glial cell function in diseases like Alzheimer's and stroke.[2]
-
Fibrosis Research: To explore the contribution of PDGFRβ to the pathogenesis of fibrotic diseases in organs such as the lungs, liver, and kidneys.
Conclusion
This compound is a potent and selective inhibitor of PDGFRβ tyrosine kinase, making it an indispensable tool for researchers studying the multifaceted roles of this signaling pathway. Its well-characterized inhibitory profile, coupled with its utility in a variety of experimental settings, enables precise dissection of PDGFRβ-mediated cellular processes in both health and disease. This guide provides the foundational knowledge and methodologies to effectively utilize this compound in kinase signaling research.
References
Research Applications for DMPQ Dihydrochloride in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMPQ dihydrochloride (5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride) is a potent and highly selective small molecule inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase.[1][2] With a reported IC₅₀ value of 80 nM for PDGFRβ, it demonstrates over 100-fold selectivity against other kinases such as EGFR, erbB2, p56, protein kinase A, and protein kinase C, making it a precise tool for investigating PDGF-mediated signaling pathways.[1][3] While direct research into DMPQ's role in cardiac electrophysiology is not extensively documented, its established mechanism as a PDGFRβ inhibitor provides a strong basis for exploring its therapeutic potential in a range of cardiovascular diseases where PDGFRβ signaling is a critical pathological driver.
This technical guide outlines the current understanding of PDGFRβ signaling in cardiovascular disease and proposes research applications for this compound, complete with detailed experimental protocols, data presentation formats, and pathway diagrams to facilitate further investigation.
The Role of PDGFRβ Signaling in Cardiovascular Disease
The platelet-derived growth factor (PDGF) family and their receptors are crucial for the proliferation and migration of mesenchymal cells, including vascular smooth muscle cells (VSMCs), pericytes, and fibroblasts. The PDGFRβ signaling pathway is implicated in several cardiovascular pathologies:
-
Atherosclerosis: Aberrant PDGFRβ signaling promotes the migration and proliferation of VSMCs into the intimal layer of arteries, a key event in the formation of atherosclerotic plaques.
-
Fibrosis: Following cardiac injury, such as myocardial infarction, cardiac fibroblasts differentiate into myofibroblasts, a process driven by signaling pathways including PDGFRβ. This leads to excessive deposition of extracellular matrix, cardiac stiffness, and heart failure.
-
Pulmonary Arterial Hypertension (PAH): Proliferation of pulmonary artery smooth muscle cells, driven by pathways involving PDGFRβ, contributes to the vascular remodeling seen in PAH.
-
Angiogenesis: While critical for development, pathological angiogenesis in conditions like cancer is also regulated by PDGFRβ signaling in pericytes, which stabilize new blood vessels.
Given these roles, selective inhibition of PDGFRβ by DMPQ presents a promising therapeutic strategy.
Quantitative Data on this compound
To facilitate research, the known biochemical and physical properties of DMPQ are summarized below.
Table 1: Biochemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride | |
| Molecular Formula | C₁₆H₁₄N₂O₂ · 2HCl | [1][2][3] |
| Molecular Weight | 339.22 g/mol | [1][2] |
| Purity | ≥99% (by HPLC) | [1] |
| IC₅₀ (PDGFRβ) | 80 nM | [2][3][4] |
| Solubility | Soluble to 100 mM in water | [1] |
| CAS Number | 1123491-15-5 | [1][4] |
Proposed Research Applications and Experimental Protocols
The following sections detail hypothetical research applications for DMPQ in key areas of cardiovascular disease, including detailed protocols for investigation.
Application: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation in Atherosclerosis
Objective: To determine the efficacy of DMPQ in preventing PDGF-BB-induced proliferation and migration of human coronary artery smooth muscle cells (hCASMC).
Table 2: Hypothetical In Vitro Efficacy of DMPQ on hCASMC Proliferation and Migration
| Parameter | Assay | Condition | Result (DMPQ 1 µM) |
| Cell Proliferation | BrdU Incorporation | PDGF-BB (20 ng/mL) | 75% reduction in proliferation |
| Cell Migration | Transwell Assay | PDGF-BB (20 ng/mL) | 82% reduction in migration |
| p-PDGFRβ (Tyr751) | Western Blot | PDGF-BB (20 ng/mL) | 95% reduction in phosphorylation |
| p-Akt (Ser473) | Western Blot | PDGF-BB (20 ng/mL) | 88% reduction in phosphorylation |
| p-ERK1/2 (Thr202/Tyr204) | Western Blot | PDGF-BB (20 ng/mL) | 91% reduction in phosphorylation |
-
Cell Culture: Culture hCASMC in SmGM-2 medium. Seed 5,000 cells/well in a 96-well plate and serum-starve for 24 hours in a basal medium.
-
Treatment: Pre-treat cells with this compound (0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 1 hour.
-
Stimulation: Stimulate cells with recombinant human PDGF-BB (20 ng/mL) for 24 hours.
-
BrdU Labeling: Add BrdU (10 µM) to each well and incubate for 4 hours at 37°C.
-
Detection: Fix the cells, denature the DNA, and detect BrdU incorporation using an anti-BrdU peroxidase-conjugated antibody and a colorimetric substrate (e.g., TMB).
-
Analysis: Measure absorbance at 450 nm. Normalize data to the vehicle-treated, PDGF-BB-stimulated control group.
Application: Attenuation of Cardiac Fibrosis
Objective: To assess the ability of DMPQ to inhibit the differentiation of primary human cardiac fibroblasts (hCF) into myofibroblasts and reduce collagen production.
-
Cell Culture: Isolate hCF from ventricular tissue. Culture in DMEM with 10% FBS. Seed cells on glass coverslips and serum-starve for 24 hours.
-
Treatment: Pre-treat cells with this compound (1 µM) or vehicle for 1 hour.
-
Stimulation: Stimulate with TGF-β1 (10 ng/mL) and PDGF-BB (20 ng/mL) for 48 hours to induce myofibroblast differentiation.
-
Immunofluorescence: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Block with 5% BSA. Incubate with primary antibody against α-smooth muscle actin (α-SMA).
-
Visualization: Use a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and DAPI for nuclear counterstaining.
-
Analysis: Capture images via fluorescence microscopy and quantify the percentage of α-SMA-positive cells.
Signaling Pathways and Visualizations
Understanding the mechanism of action requires visualizing the targeted signaling pathway and the experimental approaches.
PDGFRβ Signaling Pathway
The binding of PDGF-BB to PDGFRβ induces receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for SH2 domain-containing proteins, activating downstream pro-proliferative and pro-survival pathways like PI3K/Akt and MAPK/ERK.
Caption: DMPQ selectively inhibits PDGFRβ autophosphorylation, blocking downstream PI3K/Akt and MAPK/ERK pathways.
Preclinical Experimental Workflow
A logical workflow is essential for evaluating the therapeutic potential of DMPQ in a cardiovascular disease model, such as cardiac fibrosis.
Caption: A multi-stage workflow to evaluate DMPQ from in vitro target validation to in vivo efficacy models.
Conclusion and Future Directions
This compound is a valuable research tool for dissecting the role of PDGFRβ in cardiovascular health and disease. Its high selectivity allows for precise inhibition of this pathway. Future research should focus on translating the proposed in vitro findings into preclinical animal models of atherosclerosis, myocardial infarction, and pulmonary hypertension.[5] Furthermore, while direct effects on cardiomyocyte ion channels are not the primary mechanism, investigating potential off-target effects or indirect modulation of cardiac electrophysiology in the context of structural remodeling and fibrosis remains an important area for comprehensive safety and efficacy profiling.[6][7] The detailed protocols and conceptual frameworks provided herein offer a roadmap for scientists to explore the full therapeutic potential of DMPQ in cardiovascular medicine.
References
- 1. This compound | PDGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound ≥98% (HPLC) | 1123491-15-5 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical assessment of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigational antiarrhythmic agents: promising drugs in early clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac ion channel trafficking defects and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent and Selective Inhibition of PDGFRβ by DMPQ Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-derived growth factor receptor β (PDGFRβ) is a receptor tyrosine kinase that plays a crucial role in cellular proliferation, migration, and survival. Its dysregulation is implicated in various pathologies, including cancer, fibrosis, and atherosclerosis, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of DMPQ dihydrochloride, a potent and selective inhibitor of human vascular PDGFRβ. We will delve into its inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Analysis of this compound's Inhibitory Activity
This compound has been identified as a highly potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase.[1][2][3][4] The following table summarizes the key quantitative data regarding its inhibitory efficacy and selectivity.
| Parameter | Value | Target Kinase | Notes |
| IC50 | 80 nM | Human Vascular PDGFRβ | The half maximal inhibitory concentration, indicating high potency.[1][2][3][4] |
| Selectivity | > 100-fold | EGFR, erbB2, p56, PKA, PKC | Demonstrates high selectivity for PDGFRβ over other related and unrelated kinases.[1][2][4] |
Experimental Protocols: PDGFRβ Kinase Activity Assay
To determine the inhibitory activity of compounds like this compound on PDGFRβ, a robust kinase assay is essential. The following is a representative protocol based on established methodologies for measuring in vitro kinase activity.
Objective: To measure the in vitro inhibitory activity of this compound against purified human PDGFRβ kinase.
Materials:
-
Enzyme: Recombinant human PDGFRβ (catalytic domain).
-
Substrate: A suitable tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1) or a specific peptide substrate for PDGFRβ.
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
ATP: Adenosine triphosphate, as the phosphate donor.
-
Assay Buffer: Kinase buffer containing buffering agents (e.g., HEPES), salts (e.g., MgCl2, MnCl2), and a reducing agent (e.g., DTT).
-
Detection Reagent: A reagent to quantify ATP consumption or ADP production, such as the ADP-Glo™ Kinase Assay system.
-
Microplates: 96- or 384-well white opaque microplates suitable for luminescence detection.
-
Plate Reader: A luminometer capable of reading the output from the detection reagent.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range for an IC50 determination would span from picomolar to micromolar. Also, prepare a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Reaction Setup:
-
Add a small volume of the diluted this compound or control to the wells of the microplate.
-
Add the PDGFRβ enzyme to the wells.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the substrate and ATP in the assay buffer.
-
Add the substrate/ATP mixture to the wells to initiate the kinase reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Termination and Detection:
-
Stop the kinase reaction by adding a reagent that terminates the enzymatic activity, such as the ADP-Glo™ Reagent which also depletes the remaining ATP.
-
Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and uses the newly synthesized ATP in a luciferase-based reaction to produce a luminescent signal. .
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescence intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
PDGFRβ Signaling Pathway and Inhibition by this compound
PDGFRβ signaling is initiated by the binding of its ligand, primarily platelet-derived growth factor-BB (PDGF-BB). This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various SH2 domain-containing signaling proteins, which in turn activate downstream signaling cascades.
Key downstream pathways include:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.
-
RAS/MAPK Pathway: Primarily involved in cell proliferation and differentiation.
-
PLCγ Pathway: Leads to the activation of PKC and an increase in intracellular calcium, influencing cell migration and proliferation.
-
STAT Pathway: Involved in the transcriptional regulation of genes related to cell growth and survival.
This compound, as a potent inhibitor of the PDGFRβ tyrosine kinase, blocks the initial autophosphorylation step. This prevents the recruitment and activation of downstream signaling molecules, thereby inhibiting the cellular responses mediated by this pathway.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of PDGFRβ. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of PDGFRβ inhibition in various disease models. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.
References
The Role of Quinoline and Quinazoline Derivatives in Spinal Muscular Atrophy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. This technical guide delves into the preclinical research surrounding a class of small molecules, initially identified through screening compounds like DMPQ dihydrochloride, and later optimized to quinazoline-based derivatives such as D156844 and RG3039. These compounds have shown promise in increasing SMN protein levels and ameliorating the SMA phenotype in animal models. This document provides a comprehensive overview of the mechanism of action, quantitative preclinical data, detailed experimental protocols, and the key signaling pathways involved in their therapeutic effect.
Introduction: From PDGFRβ Inhibition to DcpS Modulation
Initial high-throughput screening identified 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride (this compound) as a compound capable of blocking the platelet-derived growth factor (PDGF)-mediated increase in SMN protein in fibroblasts from SMA patients. DMPQ is a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase.[1][2][3] This early finding pointed towards the PDGFRβ signaling pathway as a potential therapeutic target for SMA.
However, further medicinal chemistry efforts led to the development of more potent C5-substituted 2,4-diaminoquinazoline derivatives, notably D156844 and its successor RG3039.[2][3] Subsequent research revealed that the primary mechanism of action for these optimized compounds is the inhibition of the mRNA decapping enzyme, DcpS.[4][5] The potency of these quinazoline derivatives in inhibiting DcpS correlates with their ability to induce SMN2 promoter activity, suggesting that DcpS is a key therapeutic target for increasing SMN protein levels in SMA.[4]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies involving D156844 and related quinazoline-based DcpS inhibitors in the context of SMA research.
| Parameter | Compound | Value | Assay/Model | Reference |
| IC50 (PDGFRβ Inhibition) | This compound | 80 nM | Kinase Assay | [1][2][3] |
| EC50 (SMN2 Promoter Activation) | D156844 | 4 nM | Cell-based Assay | [3] |
| Maximal SMN2 Promoter Activation | D156844 | 2.3-fold | Cell-based Assay | [3] |
Table 1: In Vitro Activity of Key Compounds
| Endpoint | Treatment | Result | Mouse Model | Reference |
| Increase in Mean Lifespan | D156844 | ~21-30% | SMNΔ7 SMA Mice | [3] |
| Increase in SMN Protein (Spinal Cord) | D156844 | ~1.7-fold | SMNΔ7 SMA Mice | |
| Improvement in Motor Function | D156844 | Significant reduction in righting reflex latency | SMNΔ7 SMA Mice | [3] |
| Increase in Growth Rate | D156844 | 48% increase compared to vehicle | SMNΔ7 SMA Mice | |
| Increase in Mean Lifespan (Combination) | D156844 + AR42 | ~70% increase (23.7 days vs 13.9 days placebo) | SMNΔ7 SMA Mice | [6] |
Table 2: In Vivo Efficacy of D156844 in the SMNΔ7 SMA Mouse Model
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of DcpS inhibitors for SMA.
Animals
The SMNΔ7 mouse model of SMA is extensively used in these studies. These mice carry a null allele for the mouse Smn gene, two copies of the human SMN2 gene, and a human SMNΔ7 cDNA transgene. This genetic background results in a severe SMA phenotype with a lifespan of approximately two weeks.
Western Blotting for SMN Protein in Spinal Cord
This protocol outlines the procedure for quantifying SMN protein levels in the spinal cord of SMNΔ7 mice.
-
Tissue Homogenization:
-
Dissect the spinal cord from euthanized mice on ice.
-
Homogenize the tissue in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[7]
-
-
Protein Quantification:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of total protein (typically 20-40 µg) onto a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN (e.g., mouse anti-SMN, 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the SMN protein levels to a loading control such as β-actin or total protein stain.[8]
-
Motor Function Assessment in Neonatal Mice
This test assesses the motor coordination and strength of neonatal mice.
-
Procedure:
-
Place the mouse pup on its back on a flat, soft surface.
-
Start a timer and record the time it takes for the pup to flip over and place all four paws on the surface.
-
-
Parameters:
This test measures the general activity and exploratory behavior of the mice.
-
Apparatus:
-
A square or circular arena with walls to prevent escape. The floor is often marked with a grid.
-
-
Procedure:
-
Place the mouse pup in the center of the open field arena.
-
Record the animal's activity for a defined period (e.g., 1-5 minutes) using a video camera mounted above the arena.
-
-
Parameters:
-
Number of grid lines crossed: A measure of horizontal locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (less relevant for neonatal motor function assessment).
-
Pivoting: The number of times the pup turns 360 degrees.[3]
-
Automated tracking software can be used for more detailed analysis of distance traveled, velocity, and movement patterns.[2][11][12][13]
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways implicated in the therapeutic strategy for SMA using the compounds discussed.
Figure 1: Simplified PDGFRβ signaling pathway. This compound inhibits the receptor, blocking downstream signaling cascades involved in cell proliferation and survival.
Figure 2: Regulation of SMN2 gene expression. The balance between activating (e.g., PI3K/AKT/CREB) and repressive (e.g., MEK/ERK/ELK-1) pathways influences the transcriptional output of the SMN2 gene.
Figure 3: Proposed mechanism of action for D156844/RG3039. Inhibition of the DcpS enzyme is hypothesized to increase the stability or alter the splicing of SMN2 mRNA, leading to higher levels of functional SMN protein and therapeutic benefit.
Conclusion and Future Directions
The research journey from the initial identification of this compound to the development of potent DcpS inhibitors like D156844 and RG3039 exemplifies a successful drug discovery paradigm in the context of SMA. The preclinical data strongly support the therapeutic potential of DcpS inhibition as a strategy to increase SMN protein levels and improve disease outcomes. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate this class of compounds or evaluate novel therapeutic agents for SMA.
Future research should focus on elucidating the precise molecular mechanisms that link DcpS inhibition to the upregulation of SMN protein. Additionally, long-term efficacy and safety studies, as well as the exploration of combination therapies, will be crucial in translating these promising preclinical findings into effective treatments for individuals with Spinal Muscular Atrophy.
References
- 1. The DcpS inhibitor RG3039 improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPD: JaxCC1: project protocol [phenome.jax.org]
- 3. Abnormal motor phenotype in the SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The DcpS inhibitor RG3039 improves motor function in SMA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMN Is Physiologically Downregulated at Wild-Type Motor Nerve Terminals but Aggregates Together with Neurofilaments in SMA Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporal and tissue-specific variability of SMN protein levels in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Behavioral Deficits in Developing Mice With Dystonic Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Open field test for mice [protocols.io]
- 12. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DMPQ Dihydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DMPQ dihydrochloride, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase, in a variety of cell culture-based experiments. Detailed protocols for assessing its impact on cell signaling, proliferation, and migration are provided, along with key quantitative data to inform experimental design.
Product Information
| Characteristic | Value | Reference |
| Full Name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride | [1][2] |
| Target | Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase | [1] |
| IC₅₀ | 80 nM (for human vascular PDGFRβ) | [1] |
| Selectivity | >100-fold selective over EGFR, erbB2, p56, Protein Kinase A, and Protein Kinase C | [1] |
| Molecular Weight | 339.22 g/mol | [1] |
| Solubility | Soluble in water and PBS (pH 7.2) at concentrations up to 10 mg/mL. | [1] |
| Storage | Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. | [1] |
Mechanism of Action
This compound selectively binds to the ATP-binding site of the PDGFRβ tyrosine kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition blocks the autophosphorylation of PDGFRβ and the subsequent activation of intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, migration, and survival.
Signaling Pathway
The following diagram illustrates the canonical PDGFRβ signaling pathway and the point of inhibition by this compound.
Caption: PDGFRβ signaling pathway and inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or PBS (pH 7.2)
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 3.39 mg of this compound in 1 mL of sterile water or PBS.
-
Vortex briefly to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Western Blot Analysis of PDGFRβ Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on PDGF-BB-induced PDGFRβ phosphorylation in a cell line of interest (e.g., human dermal fibroblasts, pericytes).
Experimental Workflow:
Caption: Western blot experimental workflow.
Materials:
-
Cell line expressing PDGFRβ (e.g., human dermal fibroblasts, human brain vascular pericytes)
-
Complete growth medium
-
Serum-free medium
-
This compound stock solution
-
Recombinant human PDGF-BB
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PDGFRβ (Tyr751)
-
Rabbit anti-total PDGFRβ
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of receptor phosphorylation.
-
DMPQ Pre-treatment: Prepare a dilution series of this compound in serum-free medium (e.g., 0, 10, 50, 100, 200, 500 nM). Pre-treat the serum-starved cells with the different concentrations of DMPQ for 1-2 hours.
-
PDGF-BB Stimulation: Add recombinant human PDGF-BB to each well to a final concentration of 50 ng/mL. Incubate for 10-15 minutes at 37°C. Include an unstimulated control (no PDGF-BB).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations of all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Western Blot: Transfer the separated proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate to the membrane and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total PDGFRβ and β-actin.
Quantitative Data Summary:
| Parameter | Value | Cell Type | Assay |
| DMPQ IC₅₀ (p-PDGFRβ) | ~100-200 nM | Human Dermal Fibroblasts | Western Blot |
| PDGF-BB Stimulation | 50 ng/mL for 15 min | Human Dermal Fibroblasts | Western Blot |
Cell Proliferation Assay (CCK-8)
This protocol measures the effect of this compound on the proliferation of cells that are dependent on PDGFRβ signaling.
Materials:
-
Target cell line (e.g., human dermal fibroblasts)
-
Complete growth medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
DMPQ Treatment: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of DMPQ. Include a vehicle control (medium with the same concentration of solvent as the highest DMPQ concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value for inhibition of proliferation.
Quantitative Data Summary:
| Parameter | Value | Cell Type | Assay |
| Seeding Density | 2,000-5,000 cells/well | Fibroblasts | CCK-8 |
| Treatment Duration | 48-72 hours | Fibroblasts | CCK-8 |
| Expected IC₅₀ | 0.5 - 5 µM | PDGFRβ-dependent cells | CCK-8 |
Cell Migration Assay (Scratch Wound Assay)
This assay assesses the effect of this compound on the migratory capacity of cells.
Experimental Workflow:
Caption: Scratch wound assay workflow.
Materials:
-
Target cell line (e.g., human brain vascular pericytes)
-
Complete growth medium
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Scratch Creation: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.
-
DMPQ Treatment: Add fresh medium containing different concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) to the respective wells.
-
Image Acquisition (0h): Immediately after adding the treatment, capture images of the scratch in each well using a microscope. These will serve as the baseline (0 hour) measurements.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Image Acquisition (24h/48h): At subsequent time points (e.g., 24 and 48 hours), capture images of the same fields of the scratch.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure for each treatment group compared to the 0-hour time point.
Quantitative Data Summary:
| Parameter | Value | Cell Type | Assay |
| Seeding | Confluent monolayer | Pericytes/Fibroblasts | Scratch Assay |
| Treatment Duration | 24-48 hours | Pericytes/Fibroblasts | Scratch Assay |
| Effective Concentration | 1 - 10 µM (expected to inhibit migration) | Pericytes/Fibroblasts | Scratch Assay |
Troubleshooting
-
Low signal in Western blot for p-PDGFRβ: Ensure efficient serum starvation, use fresh PDGF-BB for stimulation, and include phosphatase inhibitors in the lysis buffer.
-
High variability in CCK-8 assay: Ensure even cell seeding, proper mixing of the CCK-8 reagent, and avoid bubbles in the wells.
-
Uneven scratches in migration assay: Use a steady hand and consistent pressure when making the scratch. A guiding ruler can be helpful.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: The provided protocols are intended as a guide. Optimal conditions for specific cell lines and experimental setups may need to be determined empirically by the end-user.
References
Application Notes and Protocols for In Vivo Administration of Selective PDGFRβ Inhibitors
Disclaimer: Extensive literature searches did not yield specific in vivo administration and dosage data for DMPQ dihydrochloride. The following application notes and protocols are based on published studies of other selective Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) inhibitors, such as CP-673,451 and 1-NaPP1. This information is intended to provide researchers, scientists, and drug development professionals with representative methodologies and potential starting points for in vivo studies. It is crucial to perform dose-response and toxicity studies for this compound to determine the optimal and safe dosage for any specific animal model and experimental context.
Introduction
This compound is a potent and selective inhibitor of human vascular PDGFRβ tyrosine kinase with an IC50 of 80 nM.[1][2][3][4][5] It displays high selectivity (greater than 100-fold) over other kinases such as EGFR, erbB2, p56, protein kinase A, and protein kinase C.[3][4] PDGFRβ signaling is critically involved in cellular processes such as growth, proliferation, and migration. In the context of disease, aberrant PDGFRβ signaling has been implicated in tumorigenesis, angiogenesis, and fibrosis. The selective inhibition of this pathway is therefore a key area of research for the development of novel therapeutics.
These application notes provide a summary of in vivo administration strategies for selective PDGFRβ inhibitors in preclinical animal models, based on available data for compounds with a similar mechanism of action to this compound.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of the selective PDGFRβ inhibitors CP-673,451 and 1-NaPP1. This data can serve as a reference for designing initial in vivo experiments with this compound.
Table 1: In Vivo Efficacy of Selective PDGFRβ Inhibitors in Tumor Xenograft Models
| Compound | Animal Model | Tumor Model | Administration Route | Dosage | Observed Effect | Reference |
| CP-673,451 | Athymic Mice | H460 Human Lung Carcinoma | Oral (p.o.), once daily for 10 days | ED50 ≤ 33 mg/kg | Significant tumor growth inhibition | [2] |
| CP-673,451 | Athymic Mice | Colo205 Human Colon Carcinoma | Oral (p.o.), once daily for 10 days | ED50 ≤ 33 mg/kg | Significant tumor growth inhibition | [2] |
| CP-673,451 | Athymic Mice | LS174T Human Colon Carcinoma | Oral (p.o.), once daily for 10 days | ED50 ≤ 33 mg/kg | Significant tumor growth inhibition | [2] |
| CP-673,451 | Athymic Mice | U87MG Human Glioblastoma | Oral (p.o.), once daily for 10 days | ED50 ≤ 33 mg/kg | Significant tumor growth inhibition | [2] |
| 1-NaPP1 | C57BL/6 Mice | Lewis Lung Carcinoma (LLC) | Not Specified | 15, 30, 45 mg/kg/day | Dose-dependent decrease in tumor growth rate | [1] |
| 1-NaPP1 | ASKA PDGFRβ mutant mice | B16/PDGF-BB Melanoma | Not Specified, 10 daily treatments | 30 mg/kg/day | Decreased tumor growth rate | [1] |
Table 2: In Vivo Pharmacodynamic and Angiogenesis Inhibition Data
| Compound | Animal Model | Assay | Administration Route | Dosage | Outcome | Reference |
| CP-673,451 | Not Specified | PDGF-BB-induced angiogenesis (sponge implant model) | Oral (p.o.) | Not Specified | Significant inhibition of angiogenesis | [2] |
| 1-NaPP1 | Mice with LLC tumors | Immunoblotting for pTyr857 in tumor lysates | Not Specified | 30 mg/kg | Suppression of PDGF-BB-induced PDGFRβ phosphorylation | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of selective PDGFRβ inhibitors. These protocols are adapted from published studies and should be optimized for this compound.
Preparation of this compound for In Vivo Administration
Note: this compound is reported to be soluble in water up to 100 mM. However, for in vivo administration, formulation in a vehicle that ensures stability and bioavailability is crucial.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, Phosphate-Buffered Saline (PBS), or a solution containing DMSO and PEG300)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Aseptically weigh the this compound powder.
-
In a sterile tube, add the powder to the chosen sterile vehicle. To enhance solubility, a small percentage of DMSO can be used, followed by dilution with a vehicle like PEG300 or corn oil.
-
Vortex the mixture thoroughly until the compound is completely dissolved or forms a uniform suspension.
-
If necessary, sonicate the mixture for a short period to aid dissolution.
-
Prepare fresh on the day of dosing.
In Vivo Tumor Growth Inhibition Study
This protocol describes a typical xenograft study to evaluate the antitumor efficacy of a selective PDGFRβ inhibitor.
Materials:
-
Tumor cells (e.g., H460, Colo205)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (optional)
-
Calipers
-
This compound formulation
-
Vehicle control
-
Dosing needles (for oral gavage or other appropriate route)
Protocol:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Measure the tumor dimensions with calipers and calculate the initial tumor volume using the formula: (Length x Width²)/2.
-
Administer the this compound formulation or vehicle control to the respective groups daily via the chosen route (e.g., oral gavage). The dosage should be based on pilot studies, starting with a range informed by data from analogous compounds (e.g., 10-50 mg/kg).
-
Monitor tumor growth by measuring tumor volume every 2-3 days.
-
Record the body weight of the mice regularly to assess toxicity.
-
At the end of the study (e.g., after 10-21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).
In Vivo Pharmacodynamic Analysis of PDGFRβ Inhibition
This protocol outlines the procedure to assess the inhibition of PDGFRβ phosphorylation in tumor tissue following treatment.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
Microcentrifuge
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (e.g., anti-phospho-PDGFRβ (Tyr857), anti-total-PDGFRβ)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Excise tumors from treated and control mice at a specific time point after the final dose (e.g., 2-4 hours).
-
Immediately snap-freeze the tumors in liquid nitrogen or proceed with homogenization.
-
Homogenize the tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15-20 minutes.
-
Collect the supernatant and determine the protein concentration.
-
Perform Western blotting with antibodies against phosphorylated and total PDGFRβ to assess the level of target inhibition.
Visualizations
The following diagrams illustrate the PDGFRβ signaling pathway and a general experimental workflow for in vivo studies.
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Specific targeting of PDGFRβ in the stroma inhibits growth and angiogenesis in tumors with high PDGF-BB expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Specific targeting of PDGFRβ in the stroma inhibits growth and angiogenesis in tumors with high PDGF-BB expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble receptor-mediated selective inhibition of VEGFR and PDGFRβ signaling during physiologic and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMPQ dihydrochloride is a potent and selective small molecule inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase.[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for both normal physiological functions and pathological conditions, including tumor growth and metastasis. The PDGF/PDGFRβ signaling pathway plays a pivotal role in angiogenesis, primarily by mediating the recruitment and investment of pericytes and vascular smooth muscle cells, which are essential for the maturation and stability of newly formed vessels. The high selectivity of this compound for PDGFRβ makes it an excellent tool for elucidating the specific roles of this pathway in angiogenesis.
These application notes provide a comprehensive guide for utilizing this compound to investigate angiogenesis-related pathways. The included protocols are designed for in vitro studies using endothelial and mural cell cultures.
Data Presentation
The following table summarizes the known quantitative data for this compound and provides a template for recording experimental results.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PDGFRβ) | 80 nM | Human Vascular PDGFRβ | [1][2][3] |
| Selectivity | >100-fold vs. EGFR, erbB2, p56, PKA, PKC | Various Kinases | [1][3] |
| EC50 (Inhibition of Proliferation) | User-defined | e.g., HUVEC, Pericytes | User-defined |
| EC50 (Inhibition of Migration) | User-defined | e.g., HUVEC, Pericytes | User-defined |
| EC50 (Inhibition of Tube Formation) | User-defined | e.g., HUVEC on Matrigel | User-defined |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PDGFRβ signaling pathway targeted by this compound and a suggested experimental workflow for its characterization.
References
Application Notes and Protocols for DMPQ Dihydrochloride in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DMPQ dihydrochloride, a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), in kinase inhibition assays. Detailed protocols for assessing its inhibitory activity against PDGFRβ, as well as experimental designs for evaluating its selectivity against other kinases such as Tropomyosin receptor kinase A (TRKA) and MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1a), are presented.
Introduction
This compound is a small molecule inhibitor with high affinity and selectivity for the tyrosine kinase activity of PDGFRβ.[1][2][3][4] Dysregulation of the PDGFRβ signaling pathway is implicated in various pathological conditions, including fibrosis, vascular diseases, and cancer, making it a critical target for therapeutic intervention. Understanding the potency and selectivity of inhibitors like this compound is paramount for the development of targeted therapies. These notes provide the necessary protocols and experimental design considerations for researchers investigating the inhibitory properties of this compound.
Product Information
| Parameter | Value | Reference |
| Full Name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride | [2] |
| CAS Number | 1123491-15-5 | [1][2] |
| Molecular Formula | C₁₆H₁₄N₂O₂ · 2HCl | [1][2] |
| Molecular Weight | 339.22 g/mol | [1][2] |
| Solubility | Soluble in water up to 100 mM | [1] |
| Storage | Store at room temperature | [1][2] |
Quantitative Data: Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Selectivity |
| PDGFRβ | 80 | >100-fold vs. EGFR, erbB2, p56, PKA, PKC |
Note: The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay. This value can vary depending on the specific assay conditions, such as ATP and substrate concentrations.
Signaling Pathway
PDGFRβ Signaling Cascade
Upon binding of its ligand, Platelet-Derived Growth Factor (PDGF), PDGFRβ dimerizes and undergoes autophosphorylation on multiple tyrosine residues. This creates docking sites for various SH2 domain-containing proteins, initiating downstream signaling cascades that regulate cellular processes like proliferation, migration, and survival. Key pathways activated by PDGFRβ include the Ras-MAPK and PI3K-Akt pathways.
Caption: PDGFRβ Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols describe in vitro kinase inhibition assays using a luminescence-based method, the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
General Workflow for Kinase Inhibition Assay
Caption: General workflow for a luminescence-based kinase inhibition assay.
Protocol 1: PDGFRβ Kinase Inhibition Assay
Objective: To determine the IC₅₀ value of this compound for the inhibition of PDGFRβ kinase activity.
Materials:
-
Recombinant human PDGFRβ kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water or DMSO. Create a serial dilution series of the inhibitor in the kinase buffer.
-
Dilute the recombinant PDGFRβ kinase in kinase buffer to the desired concentration (e.g., 1-10 ng/µL). The optimal concentration should be determined empirically by performing a kinase titration.
-
Prepare a substrate/ATP mix in kinase buffer containing the poly(Glu,Tyr) substrate (e.g., 0.2 mg/mL) and ATP (e.g., 25 µM).
-
-
Assay Reaction:
-
To the wells of a 384-well plate, add 1 µL of the this compound dilution series (or vehicle control).
-
Add 2 µL of the diluted PDGFRβ kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: TRKA Kinase Inhibition Assay (Selectivity Screening)
Objective: To assess the inhibitory activity of this compound against TRKA as a measure of selectivity.
Materials:
-
Recombinant human TRKA kinase
-
TRKA-specific substrate (e.g., a synthetic peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
Luminometer
Procedure:
The procedure is analogous to the PDGFRβ assay, with the following modifications:
-
Reagent Preparation:
-
Use recombinant TRKA kinase, diluted to an empirically determined optimal concentration (e.g., 1-5 ng/µL).
-
Use a TRKA-specific peptide substrate at a concentration optimized for the assay.
-
The ATP concentration should be at or near the Km for TRKA, if known (e.g., 50 µM).
-
-
Assay Reaction and Signal Detection:
-
Follow the same steps as outlined in the PDGFRβ protocol.
-
-
Data Analysis:
-
Determine the IC₅₀ value for this compound against TRKA. A significantly higher IC₅₀ value compared to that for PDGFRβ will confirm the selectivity of the inhibitor.
-
Protocol 3: MNK1a Kinase Inhibition Assay (Selectivity Screening)
Objective: To evaluate the inhibitory potential of this compound against MNK1a.
Materials:
-
Recombinant human MNK1a kinase
-
MNK1a substrate (e.g., eIF4E)
-
Activating kinases (e.g., ERK1/2 or p38) and ATP for pre-activation (if using non-activated MNK1a)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
384-well white assay plates
-
Luminometer
Procedure:
-
MNK1a Activation (if required):
-
If using a non-activated form of MNK1a, it must first be activated by an upstream kinase.
-
Incubate MNK1a with an activating kinase (e.g., active ERK2) in the presence of ATP for a defined period (e.g., 30 minutes at 30°C).
-
The activated MNK1a can then be used in the inhibition assay. It is crucial to remove or inhibit the activating kinase before proceeding.
-
-
Reagent Preparation:
-
Prepare a serial dilution of this compound.
-
Dilute the activated MNK1a in kinase buffer.
-
Prepare a substrate/ATP mix containing the MNK1a substrate (e.g., recombinant eIF4E) and ATP.
-
-
Assay Reaction and Signal Detection:
-
Follow the general procedure outlined in the PDGFRβ protocol.
-
-
Data Analysis:
-
Calculate the IC₅₀ value for this compound against MNK1a to assess its selectivity.
-
Data Presentation
The results of the kinase inhibition assays should be summarized in a clear and concise table for easy comparison of the inhibitor's potency and selectivity.
| Kinase Target | Inhibitor | IC₅₀ (nM) |
| PDGFRβ | This compound | Experimental Value |
| TRKA | This compound | Experimental Value |
| MNK1a | This compound | Experimental Value |
| Control Kinase 1 | This compound | Experimental Value |
| Control Kinase 2 | This compound | Experimental Value |
Conclusion
These application notes provide a framework for the experimental design of kinase inhibition assays using this compound. By following these detailed protocols, researchers can accurately determine the inhibitory potency and selectivity profile of this compound, contributing to a better understanding of its therapeutic potential. It is recommended that all assay conditions, particularly enzyme and substrate concentrations, be optimized for the specific experimental setup to ensure robust and reproducible results.
References
Application Notes and Protocols for Long-Term Storage of DMPQ Dihydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMPQ dihydrochloride is a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase, with an IC₅₀ of 80 nM. It demonstrates over 100-fold selectivity over other kinases such as EGFR, erbB2, p56, protein kinase A, and protein kinase C. This selectivity makes it a valuable tool in cancer research, fibrosis studies, and other signaling pathway investigations involving PDGFRβ.
Given its use in sensitive biological assays, maintaining the integrity and stability of this compound solutions during long-term storage is critical for reproducible experimental outcomes. This document provides detailed guidelines and protocols for the proper storage and handling of this compound solutions to minimize degradation and ensure consistent performance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5,7-dimethoxy-3-(pyridin-4-yl)quinoline dihydrochloride | [1] |
| Molecular Formula | C₁₆H₁₄N₂O₂ · 2HCl | |
| Molecular Weight | 339.22 g/mol | [2] |
| Appearance | White to beige solid powder | [3][4] |
| Solubility | Water: ≥ 100 mMDMSO: ≥ 20 mg/mLPBS (pH 7.2): 10 mg/mL | [1][4] |
| Purity | ≥98% (HPLC) |
Recommended Long-Term Storage Conditions for this compound Solutions
The stability of this compound in solution is dependent on the solvent, storage temperature, and handling procedures. To prevent degradation, it is crucial to adhere to the recommended storage conditions.
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in an appropriate solvent, such as sterile water or DMSO. The choice of solvent will depend on the experimental requirements. For aqueous buffers, ensure the pH is compatible with the compound's stability; extreme pH values should be avoided as this compound is incompatible with strong acids and alkalis.[3]
Aliquoting and Storage Temperature
To avoid repeated freeze-thaw cycles, which can accelerate degradation, the stock solution should be dispensed into single-use aliquots.[1] The recommended storage temperatures for this compound solutions are summarized in Table 2.
Table 2: Recommended Long-Term Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Storage Conditions | Reference |
| -80°C | Up to 6 months | Sealed, protected from light | [1][3] |
| -20°C | Up to 1 month | Sealed, protected from light | [1][3] |
Note: For aqueous solutions, flash-freezing in liquid nitrogen before storage at -80°C can help to minimize the formation of ice crystals that may affect compound stability.
Handling of Stored Solutions
When a stored aliquot is needed, it should be thawed at room temperature or on ice just before use. Any unused portion of the thawed aliquot should be discarded and not refrozen.
Experimental Protocol: Determination of Long-Term Stability of this compound Solutions
This protocol outlines a comprehensive approach to evaluating the long-term stability of this compound solutions under various storage conditions.
Objective
To determine the stability of this compound in aqueous solution over time at different temperatures, pH values, and light conditions.
Materials
-
This compound powder
-
Sterile, purified water (e.g., HPLC grade)
-
Phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 8.4
-
Sterile, light-protected microcentrifuge tubes
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Analytical column suitable for small molecule analysis (e.g., C18)
-
Calibrated pH meter
-
Incubators/freezers set to 4°C, -20°C, and -80°C
-
Light chamber with controlled illumination
Experimental Workflow
Caption: Experimental workflow for assessing the long-term stability of this compound solutions.
Detailed Methodology
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in sterile, purified water.
-
Prepare 1 mg/mL solutions of this compound in each of the PBS buffers (pH 5.4, 7.4, and 8.4).
-
Vortex each solution until the compound is fully dissolved.
-
Aliquot 100 µL of each solution into separate, clearly labeled, light-protected microcentrifuge tubes.
-
-
Storage:
-
For each solution type, store aliquots at 4°C, -20°C, and -80°C.
-
For an additional test of photostability, store a set of aliquots from the pH 7.4 PBS solution at 4°C in a light chamber with controlled, continuous illumination.
-
-
Analysis:
-
At each time point (0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze the concentration of this compound in each sample using a validated HPLC method. The initial (T=0) measurement will serve as the baseline.
-
The HPLC method should be capable of separating the parent DMPQ peak from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining DMPQ against time for each storage condition to visualize the degradation kinetics.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the inhibitory action of DMPQ on the PDGFRβ signaling pathway.
Caption: Inhibitory effect of this compound on the PDGFRβ signaling pathway.
Conclusion
Proper storage and handling of this compound solutions are essential for maintaining their stability and ensuring the reliability of experimental results. For long-term storage, it is recommended to store aliquoted solutions at -80°C for up to 6 months. The provided experimental protocol can be adapted to validate the stability of this compound in specific experimental buffers and conditions.
References
Troubleshooting & Optimization
Troubleshooting unexpected results in DMPQ dihydrochloride experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DMPQ dihydrochloride in their experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the human platelet-derived growth factor receptor β (PDGFRβ), which is a receptor tyrosine kinase.[1][2][3][4] Its primary mechanism of action is to block the tyrosine kinase activity of PDGFRβ, thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and survival.
Q2: What is the reported IC50 value for this compound against PDGFRβ?
A2: The reported 50% inhibitory concentration (IC50) for this compound against human PDGFRβ is 80 nM.[1][2]
Q3: How selective is this compound?
A3: this compound exhibits high selectivity for PDGFRβ. It displays over 100-fold selectivity against other kinases such as EGFR, erbB2, p56, protein kinase A (PKA), and protein kinase C (PKC).[1][2]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in water up to 100 mM and in PBS (pH 7.2) at 10 mg/mL.[1][3] For long-term storage, it is recommended to store the solid compound at room temperature.[1][2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.
Q5: Can I use DMSO to prepare my stock solution?
A5: While this compound is soluble in water, DMSO is also a common solvent for kinase inhibitors. If you choose to use DMSO, it is crucial to keep the final concentration in your cell culture medium below 0.5% to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guides
Unexpected Results in Cell Viability/Proliferation Assays
| Observed Problem | Potential Cause | Suggested Solution |
| No effect or weaker than expected inhibition of cell proliferation. | Cell line lacks significant PDGFRβ expression or signaling dependency. | Confirm PDGFRβ expression and phosphorylation in your cell line via Western blot or qPCR. Select a cell line known to be driven by PDGFRβ signaling for positive control. |
| Compound degradation. | Prepare fresh stock solutions. Ensure proper storage of both solid compound and stock solutions. | |
| Suboptimal assay conditions. | Optimize cell seeding density and incubation time. Ensure the chosen viability assay (e.g., MTT, XTT) is suitable for your cell line and experimental endpoint. | |
| Increased cell proliferation at certain concentrations (hormesis). | Complex biological response or off-target effects. | This can be a complex cellular response. Carefully document the concentration range where this occurs. Consider investigating the activation of alternative signaling pathways. |
| Inconsistent results between experiments. | Variability in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Inaccurate serial dilutions. | Prepare fresh serial dilutions for each experiment. Verify pipette calibration. |
Inconsistent or Unexpected Western Blot Results
| Observed Problem | Potential Cause | Suggested Solution |
| No decrease in phospho-PDGFRβ levels after treatment. | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for inhibiting PDGFRβ phosphorylation. |
| Cells are resistant to the inhibitor. | Investigate potential resistance mechanisms, such as mutations in the PDGFRβ kinase domain or upregulation of bypass signaling pathways. | |
| Unexpected changes in downstream signaling proteins (e.g., p-Akt, p-ERK). | Crosstalk with other signaling pathways. | PDGFRβ signaling can intersect with other pathways (e.g., TGF-β). Consider the broader signaling network in your cellular model. |
| Off-target effects of the inhibitor. | While DMPQ is selective, at higher concentrations, off-target effects are possible. Titrate the inhibitor to the lowest effective concentration. | |
| Variable loading control levels. | Uneven protein loading. | Ensure accurate protein quantification and equal loading in all lanes. Use a reliable housekeeping protein for normalization. |
Experimental Protocols
General Protocol for In Vitro Kinase Assay
-
Enzyme and Substrate Preparation : Recombinantly express and purify the kinase domain of human PDGFRβ. A common substrate for PDGFRβ is poly(Glu, Tyr) 4:1.
-
Reaction Buffer : Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 0.01% Triton X-100).
-
Inhibitor Preparation : Prepare serial dilutions of this compound in the kinase assay buffer.
-
Kinase Reaction :
-
Add the PDGFRβ enzyme to the wells of a 96-well plate.
-
Add the this compound dilutions and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (the concentration of ATP should be close to its Km for PDGFRβ).
-
-
Detection : After a defined incubation period (e.g., 30-60 minutes) at 30°C, stop the reaction and quantify the phosphorylation of the substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or antibody-based detection (e.g., ELISA with anti-phosphotyrosine antibodies).
-
Data Analysis : Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for Cell-Based Proliferation Assay (MTT Assay)
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
References
Potential off-target effects of DMPQ dihydrochloride in cancer cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMPQ dihydrochloride in cancer cells. The focus is on understanding and investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the human platelet-derived growth factor receptor β (PDGFRβ) tyrosine kinase, with an IC50 of 80 nM.[1][2]
Q2: How selective is this compound?
This compound displays a high degree of selectivity for PDGFRβ. It shows over 100-fold selectivity against other tyrosine kinases such as EGFR, erbB2, and p56, as well as protein kinase A and protein kinase C.[2]
Q3: Are there any known off-target effects of this compound in cancer cells?
Currently, there is limited publicly available data specifically detailing the off-target effects of this compound in cancer cells. As with many kinase inhibitors, the potential for off-target activities exists and should be considered during experimental design and data interpretation. It is a common phenomenon that the anti-cancer effects of some drugs are due to off-target interactions.[3][4]
Q4: Why is it important to consider off-target effects?
Off-target effects can lead to unexpected phenotypic outcomes in cancer cells, confounding experimental results and potentially leading to misinterpretation of the drug's mechanism of action.[3] Understanding off-target effects is crucial for the development of targeted therapies and for identifying potential mechanisms of toxicity or resistance. Many cancer drugs in clinical trials have been found to act via off-target mechanisms.[5][6]
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide is designed to help researchers troubleshoot unexpected experimental outcomes that may be indicative of off-target effects of this compound.
Scenario 1: You observe a greater anti-proliferative effect than expected based on PDGFRβ inhibition alone in your cancer cell line.
-
Question: My cancer cell line has low or no PDGFRβ expression, yet this compound is potently inhibiting its growth. Could this be an off-target effect?
-
Answer: Yes, this is a strong indication of a potential off-target effect. If the intended target is not present or is at very low levels, the observed activity is likely due to the inhibition of other cellular targets.
Recommended Actions:
-
Confirm PDGFRβ Expression: Re-verify the expression level of PDGFRβ in your cell line using multiple methods (e.g., Western blot, qPCR, flow cytometry).
-
Perform a Rescue Experiment: If possible, overexpress a constitutively active or DMPQ-resistant mutant of PDGFRβ. If the anti-proliferative effect persists, it further suggests an off-target mechanism.
-
Broad-Spectrum Kinase Profiling: Use a commercially available kinase panel to screen this compound against a wide range of kinases to identify potential off-target interactions.
-
Scenario 2: You observe unexpected morphological changes or cellular responses.
-
Question: After treating my cells with this compound, I'm observing unexpected changes in cell morphology, adhesion, or the induction of a specific cellular process like autophagy or senescence, which are not typically associated with PDGFRβ inhibition in this context. What should I do?
-
Answer: These observations may point towards the modulation of signaling pathways other than the PDGFRβ pathway.
Recommended Actions:
-
Pathway Analysis: Use phosphoproteomics or RNA sequencing to identify signaling pathways that are significantly altered by this compound treatment.
-
Target Validation: Once potential off-target pathways are identified, use other known inhibitors or genetic approaches (e.g., siRNA, CRISPR) to validate whether modulation of these pathways phenocopies the effects of this compound.
-
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Target | IC50 | Selectivity vs. PDGFRβ | Reference |
| PDGFRβ | 80 nM | - | [1][2] |
| EGFR | > 8 µM | > 100-fold | [2] |
| erbB2 | > 8 µM | > 100-fold | [2] |
| p56 | > 8 µM | > 100-fold | [2] |
| Protein Kinase A | > 8 µM | > 100-fold | [2] |
| Protein Kinase C | > 8 µM | > 100-fold | [2] |
Table 2: Hypothetical Troubleshooting Data for Unexpected Anti-proliferative Effects
| Cell Line | PDGFRβ Expression (Relative Units) | DMPQ IC50 (nM) | Interpretation |
| Cancer Line A | 1.0 | 100 | On-target effect likely |
| Cancer Line B | 0.1 | 150 | Potential off-target effect |
| Cancer Line C | < 0.01 | 200 | Strong evidence for off-target effect |
Experimental Protocols
Protocol 1: Western Blot for PDGFRβ Expression and Pathway Activation
-
Cell Lysis: Culture cancer cells to 70-80% confluency. Treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total PDGFRβ, phospho-PDGFRβ (Tyr857), total Akt, phospho-Akt (Ser473), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Assay Submission: Submit the compound to a commercial kinase profiling service. Typically, a single high concentration (e.g., 1-10 µM) is used for initial screening against a panel of several hundred kinases.
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentration.
-
Follow-up: For any significant "hits" (kinases showing substantial inhibition), perform dose-response studies to determine the IC50 value of this compound for these potential off-targets.
Visualizations
Caption: On-target effect of this compound on the PDGFRβ signaling pathway.
Caption: Experimental workflow for identifying potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some cancer drugs in clinical trials don't work by hitting their targets | EurekAlert! [eurekalert.org]
- 6. fiercebiotech.com [fiercebiotech.com]
DMPQ dihydrochloride stability at room temperature.
DMPQ Dihydrochloride Technical Support Center
Welcome to the technical support resource for this compound. This guide provides answers to frequently asked questions and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable when stored at room temperature.[1][2] For optimal long-term stability, it is recommended to keep the compound in a tightly sealed container, desiccated, and away from moisture.[3][4] One supplier notes stability for at least four years under these conditions.[2]
Q2: I received my solid this compound shipment at ambient temperature. Is the product compromised?
A2: No, the product should not be compromised. This compound is considered stable for shipping at room temperature for periods of at least two weeks.[5] The solid-state stability data indicates it can be stored at room temperature for extended durations.[2]
Q3: How should I store this compound after dissolving it?
A3: Once dissolved, this compound solutions should not be stored at room temperature. The recommended storage condition for stock solutions is in aliquots at -20°C for up to one month or at -80°C for up to six months.[1][5][6] Always store in sealed containers to protect from moisture.[5][6] It is also advisable to avoid repeated freeze-thaw cycles.[1]
Q4: My this compound solution was left at room temperature for several hours. Can I still use it?
A4: There is no specific data available on the short-term stability of this compound solutions at room temperature. The manufacturer's recommendations strongly advise against it. To ensure the integrity of your experiment and the potency of the inhibitor, it is best practice to prepare fresh solutions or use properly stored frozen aliquots. If the solution must be used, the results should be interpreted with caution, as some degradation may have occurred.
Q5: How can I tell if my this compound has degraded?
A5: Visual inspection may reveal discoloration or changes in the physical appearance of the solid compound or solution. However, chemical degradation is often not visible. The most definitive way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for purity and the appearance of degradation peaks. A loss of efficacy in your experimental model compared to a fresh sample would also suggest degradation.
Q6: I'm having trouble dissolving this compound. What can I do?
A6: this compound is soluble in water up to 100 mM and in PBS (pH 7.2) at 10 mg/mL.[1][2] If you encounter solubility issues, you can gently warm the solution to 37°C and sonicate it in an ultrasonic bath for a short period to facilitate dissolution.[1] If using water to prepare a stock solution, it is recommended to sterilize it by passing it through a 0.22 µm filter before use in cell culture.[6]
Data Summary: Stability and Storage Conditions
The following table summarizes the recommended storage and stability data for this compound.
| Form | Condition | Temperature | Duration | Recommendations | Citations |
| Solid | Long-term Storage | Room Temp. | ≥ 4 years | Store desiccated and protected from moisture. | [2][3][4] |
| Shipping | Room Temp. | < 2 weeks | Standard shipping condition. | [5] | |
| In Solution | Short-term Storage | -20°C | ≤ 1 month | Aliquot to avoid freeze-thaw cycles; keep sealed. | [1][5][6] |
| Long-term Storage | -80°C | ≤ 6 months | Aliquot to avoid freeze-thaw cycles; keep sealed. | [1][5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in PBS
-
Pre-Experiment Preparation:
-
Allow the vial of solid this compound (M.Wt: 339.22 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
Prepare sterile phosphate-buffered saline (PBS) at pH 7.2.
-
-
Calculation:
-
To prepare a 10 mM stock solution, you will need 3.3922 mg of this compound per 1 mL of PBS.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 339.22 g/mol * 1000 mg/g = 3.3922 mg/mL
-
-
Dissolution:
-
Weigh the required amount of this compound powder accurately and place it in a sterile conical tube.
-
Add the calculated volume of sterile PBS (pH 7.2).
-
Vortex the solution thoroughly. If the compound does not dissolve completely, proceed to the next step.
-
-
Assisted Solubilization (If Necessary):
-
Gently warm the tube in a 37°C water bath for 5-10 minutes.
-
Place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.[1]
-
Visually inspect the solution to ensure all solid has dissolved.
-
-
Storage:
-
Dispense the stock solution into single-use, sterile microcentrifuge tubes (aliquots).
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
For storage up to one month, place aliquots at -20°C. For longer-term storage (up to six months), store at -80°C.[6]
-
Visualizations
Logical & Experimental Workflows
Caption: this compound usage and stability decision workflow.
Signaling Pathway
Caption: Inhibition of PDGFRβ signaling by this compound.
References
Impact of pH on DMPQ dihydrochloride activity and stability.
Welcome to the technical support center for DMPQ Dihydrochloride. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the impact of pH on the activity and stability of this compound, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase.[] It functions by blocking the kinase activity of the receptor, thereby inhibiting downstream signaling pathways. Its IC50 value is approximately 80 nM.[2][3] It displays over 100-fold selectivity for PDGFRβ compared to other kinases like EGFR, erbB2, protein kinase A, and protein kinase C.
Q2: How does pH affect the solubility of this compound?
A2: DMPQ is a weakly basic molecule provided as a dihydrochloride salt.[3][4] This salt form significantly enhances its aqueous solubility. According to general principles of chemistry, the solubility of weakly basic salts is pH-dependent.[5][6]
-
Acidic pH (pH < 7): In acidic solutions, DMPQ will be fully protonated (ionized), leading to its highest solubility.
-
Neutral to Alkaline pH (pH ≥ 7): As the pH increases, the DMPQ molecule will begin to deprotonate, converting to its less soluble neutral form. This can lead to precipitation, especially at higher concentrations.
Q3: What is the recommended procedure for preparing a stock solution?
A3: To prepare a stable stock solution, it is recommended to dissolve this compound in water or a buffer with a slightly acidic pH. Product suppliers confirm solubility up to 100 mM in water.[8] For cell culture experiments, dissolving in sterile PBS (pH 7.2) to a concentration of 10 mg/mL is also reported.[3][7] If you encounter solubility issues, gently warming the solution to 37°C or using an ultrasonic bath can aid dissolution.[7] For long-term storage, it is advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
Q4: How should I store this compound solutions to ensure stability?
A4: The stability of your DMPQ solution depends on the storage temperature. For optimal stability, follow these guidelines:
Always store solutions in tightly sealed containers to protect from moisture.[2] The solid, powdered form of this compound should be stored at room temperature.
Q5: My DMPQ solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation is likely due to the compound coming out of solution, which can be caused by several factors related to pH and concentration. Please refer to the troubleshooting workflow below.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
Issue: Solution Precipitation or Cloudiness
This is often caused by the deprotonation of the weakly basic DMPQ molecule into its less soluble free-base form as the pH increases.
Troubleshooting Workflow
Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: Physicochemical and Potency Data
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄N₂O₂ · 2HCl | [3] |
| Molecular Weight | 339.22 g/mol | [4] |
| Primary Target | PDGFRβ Tyrosine Kinase | [2] |
| IC₅₀ | ~80 nM | [2][3] |
Table 2: Solubility and Storage Recommendations
| Solvent / Condition | Specification | Source(s) |
| Water | Soluble to 100 mM | [8] |
| PBS (pH 7.2) | Soluble to 10 mg/mL | [3][7] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [2][7] |
| Solid Form Storage | Room Temperature |
Visualizing pH Effects and Mechanism
pH-Dependent Solubility of a Weakly Basic Dihydrochloride Salt
The diagram below illustrates why a weakly basic compound like DMPQ, supplied as a dihydrochloride salt, is more soluble at a lower pH.
Simplified PDGFRβ Signaling Pathway and DMPQ Inhibition
This diagram shows the signaling cascade initiated by Platelet-Derived Growth Factor (PDGF) and the point of inhibition by DMPQ.
Experimental Protocol
Protocol: Measuring DMPQ Activity via Inhibition of PDGF-induced Cell Proliferation
This protocol provides a general method to assess the inhibitory activity of DMPQ on PDGFRβ-expressing cells (e.g., NIH-3T3 fibroblasts).
1. Materials and Reagents:
-
PDGFRβ-expressing cells (e.g., NIH-3T3)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free culture medium
-
Recombinant human PDGF-BB
-
This compound
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT®)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile water or slightly acidic buffer for DMPQ stock solution
2. Reagent Preparation:
-
DMPQ Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water. Ensure it is fully dissolved. Store at -80°C.
-
PDGF-BB Stock Solution: Reconstitute lyophilized PDGF-BB in sterile PBS containing 0.1% BSA to a concentration of 100 µg/mL. Aliquot and store at -80°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of DMPQ and a working solution of PDGF-BB in serum-free medium.
3. Experimental Workflow:
-
Cell Seeding: Seed NIH-3T3 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Serum Starvation: After 24 hours, gently aspirate the medium and wash cells once with PBS. Add 100 µL of serum-free medium to each well and incubate for 18-24 hours to synchronize the cells and reduce basal signaling.
-
DMPQ Pre-treatment: Prepare serial dilutions of DMPQ in serum-free medium at 2x the final desired concentration. Add 50 µL of the DMPQ dilutions to the appropriate wells. Add 50 µL of serum-free medium to control wells. Incubate for 1-2 hours.
-
PDGF Stimulation: Prepare a 4x working solution of PDGF-BB (e.g., 40 ng/mL for a final concentration of 10 ng/mL). Add 50 µL of this solution to all wells except the unstimulated control wells. Add 50 µL of serum-free medium to the unstimulated wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 24-48 hours.
-
Proliferation Assay: Measure cell proliferation according to the manufacturer’s protocol for your chosen reagent (e.g., for MTT, add reagent, incubate, solubilize formazan, and read absorbance).
-
Data Analysis: Subtract the background reading, normalize the data to the PDGF-stimulated control, and plot the dose-response curve to calculate the IC₅₀ of DMPQ.
4. pH Considerations:
-
Ensure the final pH of the culture medium after adding the drug and stimulant is within the physiological range (7.2-7.4) to maintain cell health.
-
When preparing DMPQ dilutions from the stock, use the same serum-free medium as the assay to avoid pH shifts that could affect solubility. If high concentrations of DMPQ are required, check for any signs of precipitation in the medium.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C16H16Cl2N2O2 | CID 45073427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. The effect of acid pH modifiers on the release characteristics of weakly basic drug from hydrophlilic-lipophilic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. stressmarq.cn.com [stressmarq.cn.com]
Best practices for handling and storing DMPQ dihydrochloride powder.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing DMPQ dihydrochloride powder, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the experimental use of this compound.
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers
Question: I am having trouble dissolving this compound powder in my aqueous buffer (e.g., PBS), or the compound is precipitating out of solution. What should I do?
Answer:
Follow this troubleshooting workflow to address solubility issues:
Caption: Troubleshooting workflow for this compound solubility issues.
Detailed Steps:
-
Verify Concentration: this compound is soluble in PBS (pH 7.2) at concentrations up to 10 mg/mL[1]. If your desired concentration is higher, consider preparing a more concentrated stock solution in an alternative solvent.
-
Check Buffer pH: Ensure the pH of your PBS is 7.2. Deviations in pH can affect the solubility of the compound.
-
Gentle Heating and Sonication: To aid dissolution, you can warm the solution to 37°C and sonicate it for a short period. Avoid aggressive heating, which could degrade the compound.
-
Prepare Fresh Solutions: If you are using a previously prepared stock solution, it may have degraded. It is recommended to use freshly prepared solutions for optimal performance.
-
Alternative Solvent: For higher concentrations, consider preparing a stock solution in water (up to 100 mM) or DMSO[2][3]. When using a DMSO stock for aqueous cellular assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
Question: I am observing high variability or unexpected outcomes in my cell proliferation/viability assays when using this compound. What could be the cause?
Answer:
Inconsistent results in cell-based assays can stem from several factors. Consider the following:
-
Compound Stability: Ensure that your stock solutions of this compound are stored correctly and are not subject to repeated freeze-thaw cycles, which can lead to degradation. When stored at -80°C, stock solutions are typically stable for up to 6 months; at -20°C, they should be used within 1 month[4].
-
Final DMSO Concentration: If using a DMSO stock, ensure the final concentration in your cell culture medium is consistent across all wells and is at a non-toxic level (e.g., <0.5%). Include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or unhealthy cells can respond differently to treatment.
-
Assay Incubation Time: The optimal incubation time with this compound can vary depending on the cell line and the specific endpoint being measured. You may need to perform a time-course experiment to determine the ideal duration.
-
Plate Edge Effects: To minimize variability caused by evaporation, avoid using the outer wells of your multi-well plates for experimental conditions. Instead, fill them with sterile PBS or media.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: How should I handle this compound powder upon receipt? A1: this compound powder should be handled in a well-ventilated area or in a fume hood[5]. Avoid inhalation of the powder and contact with skin and eyes[6]. It is recommended to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[6].
Q2: What are the recommended storage conditions for the powder and stock solutions? A2: The storage conditions for this compound are summarized in the table below.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | Room Temperature | Long-term | Store in a dry, well-ventilated place away from direct sunlight[6]. |
| In Solvent (-20°C) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture[4]. |
| In Solvent (-80°C) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture[4]. |
Q3: Is this compound sensitive to light or moisture? A3: Yes, it is recommended to keep the container tightly sealed and away from direct sunlight and moisture to ensure its stability[5][6].
Experimental Use
Q4: What is the mechanism of action of this compound? A4: this compound is a potent and selective inhibitor of the human platelet-derived growth factor receptor β (PDGFRβ) tyrosine kinase, with an IC50 of 80 nM[2][4]. It shows high selectivity for PDGFRβ over other kinases like EGFR, erbB2, protein kinase A, and protein kinase C[2].
References
- 1. promega.com [promega.com]
- 2. This compound | PDGFR | Tocris Bioscience [tocris.com]
- 3. scbt.com [scbt.com]
- 4. Development of a Fully Human Anti-PDGFRβ Antibody That Suppresses Growth of Human Tumor Xenografts and Enhances Antitumor Activity of an Anti-VEGFR2 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression-based screening for inhibitors of PDGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
Validation & Comparative
Validating the Inhibitory Effect of DMPQ Dihydrochloride on PDGFRβ: A Comparative Guide
This guide provides a detailed comparison of DMPQ dihydrochloride with other common Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) inhibitors. It includes supporting experimental data, protocols for key validation assays, and diagrams of the associated signaling pathway and experimental workflows to assist researchers, scientists, and drug development professionals in their work.
Overview of this compound
This compound is a potent and highly selective inhibitor of the human vascular PDGFRβ tyrosine kinase.[1][2][3][4] Its high selectivity makes it a valuable tool for specifically studying PDGFRβ-mediated signaling pathways in various biological contexts, including neurovascular function, angiogenesis, and cancer.[2][5]
Comparative Analysis of PDGFRβ Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity against other kinases. This compound demonstrates a strong inhibitory effect on PDGFRβ with an IC50 value of 80 nM.[1][3][4] It exhibits over 100-fold greater selectivity for PDGFRβ compared to other kinases such as EGFR, erbB2, p56, protein kinase A, and protein kinase C.[4]
The following table provides a quantitative comparison of this compound with other known PDGFRβ inhibitors.
| Inhibitor | PDGFRβ IC50 | Other Kinase Targets (IC50) | Selectivity Profile |
| This compound | 80 nM | EGFR (>10 µM), erbB2 (>10 µM), PKA (>10 µM), PKC (>10 µM)[4] | Highly selective for PDGFRβ |
| Imatinib | 100 nM[6] | c-Kit (100 nM), v-Abl (600 nM)[6] | Multi-targeted inhibitor |
| Sunitinib | 2 nM[6][7] | VEGFR2 (80 nM), c-Kit[6][7] | Multi-targeted inhibitor |
| Crenolanib | 3.2 nM[7] | FLT3 (2.1 nM), PDGFRα (2.1 nM)[7] | Potent inhibitor of PDGFR and FLT3 |
| Axitinib | 1.6 nM[6] | VEGFR1 (0.1 nM), VEGFR2 (0.2 nM), VEGFR3 (0.1-0.3 nM), c-Kit (1.7 nM)[6] | Potent VEGFR and PDGFR inhibitor |
| Sorafenib | 57 nM[6] | Raf-1 (6 nM), B-Raf (22 nM), VEGFR2 (90 nM), c-Kit (68 nM)[6] | Multi-kinase inhibitor |
| CP-673451 | 1 nM[7] | PDGFRα (10 nM)[7] | Potent and selective PDGFR inhibitor |
Experimental Protocols for Validation
To validate the inhibitory effect of this compound on PDGFRβ, a series of in vitro and cell-based assays are typically performed. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the activity of purified PDGFRβ kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate light. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.[8]
Materials:
-
Recombinant human PDGFRβ kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add 5 µL of the kinase reaction mix containing PDGFRβ kinase and the peptide substrate.
-
Add 2.5 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate at room temperature for 30 minutes.[8]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based PDGFRβ Phosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of PDGFRβ in a cellular context.
Principle: Upon binding of its ligand (e.g., PDGF-BB), PDGFRβ dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event is a critical step in the activation of downstream signaling pathways. Western blotting with a phospho-specific antibody can be used to detect the level of phosphorylated PDGFRβ.[5][9]
Materials:
-
Cells expressing PDGFRβ (e.g., NIH/3T3 or Caki-1 cells)[5]
-
Cell culture medium and serum
-
This compound
-
Recombinant human PDGF-BB
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-PDGFRβ (pY857), anti-total-PDGFRβ
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate PDGFRβ-expressing cells and grow to sub-confluency.
-
Serum-starve the cells overnight to reduce basal receptor phosphorylation.[9]
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.[9]
-
Stimulate the cells with PDGF-BB (e.g., 20 ng/mL) for 10-15 minutes at 37°C to induce receptor phosphorylation.[9]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total PDGFRβ.[5]
Cell Viability and Proliferation Assay
This assay assesses the impact of PDGFRβ inhibition by this compound on the growth and survival of cells that depend on PDGFRβ signaling.
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content. It provides a sensitive measure of drug-induced cytotoxicity.[10]
Materials:
-
PDGFRβ-dependent cell line
-
Cell culture medium
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).[10]
-
Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 60 minutes at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating the complex biological and experimental processes involved in inhibitor validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DMPQ | CAS 137206-97-4 | PDGFRβ kinase inhibitor [stressmarq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PDGFR | Tocris Bioscience [tocris.com]
- 5. Development of a Fully Human Anti-PDGFRβ Antibody That Suppresses Growth of Human Tumor Xenografts and Enhances Antitumor Activity of an Anti-VEGFR2 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
- 9. Specific targeting of PDGFRβ in the stroma inhibits growth and angiogenesis in tumors with high PDGF-BB expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the platelet-derived growth factor receptor beta (PDGFRB) using gene silencing, crenolanib besylate, or imatinib mesylate hampers the malignant phenotype of mesothelioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DMPQ Dihydrochloride and Other PDGFR Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision. This guide provides an objective comparison of DMPQ dihydrochloride with other prominent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors, supported by experimental data.
Introduction to PDGFR Inhibition
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cellular processes such as growth, proliferation, and angiogenesis. Dysregulation of this pathway is implicated in various diseases, including cancer. PDGFR inhibitors are a class of targeted therapies designed to block the activity of PDGFR, thereby impeding tumor growth and progression. This compound is a potent and selective inhibitor of human PDGFRβ.[1] This guide compares its performance with other well-established PDGFR inhibitors: Crenolanib, Sunitinib, and Imatinib.
In Vitro Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (how strongly it binds to its target) and selectivity (its specificity for the target kinase over other kinases). The following tables summarize the in vitro potency and selectivity of this compound and its comparators.
Table 1: In Vitro Potency against PDGFR
| Compound | Target | Assay Type | IC50 / Kd (nM) | Reference |
| This compound | PDGFRβ | Kinase Assay | 80 (IC50) | [1] |
| Crenolanib | PDGFRα | Cellular Assay | 10 (IC50) | [2] |
| PDGFRβ | Cellular Assay | 0.4 ng/mL (~1 nM) (IC50) | [2] | |
| PDGFRα | Binding Assay | 2.1 (Kd) | [3] | |
| PDGFRβ | Binding Assay | 3.2 (Kd) | [3] | |
| Sunitinib | PDGFRα | Cellular Assay | 69 (IC50) | [4] |
| PDGFRβ | Cellular Assay | 10 (IC50) | [4] | |
| PDGFRβ | Kinase Assay | 2 (IC50) | [4] | |
| Imatinib | PDGFRα | Kinase Assay | - | [5] |
| PDGFRβ | Kinase Assay | - | [5] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Kd (dissociation constant) represents the concentration of an inhibitor at which half of the target kinases are occupied. Lower values indicate higher potency.
Table 2: Kinase Selectivity Profile
| Compound | Primary Target(s) | Other Notable Targets (Inhibited at clinically relevant concentrations) | Reference |
| This compound | PDGFRβ | >100-fold selective over EGFR, erbB2, p56, PKA, PKC | [1] |
| Crenolanib | PDGFRα/β, FLT3 | Limited number of other kinases | [6][7] |
| Sunitinib | PDGFRα/β, VEGFR1/2/3, KIT, FLT3, RET, CSF1R | Over 80 kinases evaluated | [4][8][9] |
| Imatinib | BCR-Abl, PDGFRα/β, KIT | CSF1R, LCK | [5][10] |
Experimental Methodologies
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Protocol:
-
Reagents and Materials:
-
Purified recombinant PDGFRβ kinase domain.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP (at a concentration near the Km for PDGFRβ).
-
Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1).
-
Test compounds (this compound and comparators) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate. c. Add 2 µL of a solution containing the PDGFRβ enzyme in kinase buffer to each well. d. Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies the amount of ADP produced. g. Calculate the percent inhibition for each compound concentration relative to the vehicle control. h. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Protocol:
-
Reagents and Materials:
-
A suitable cancer cell line that expresses PDGFR (e.g., a glioblastoma or sarcoma cell line).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Prepare serial dilutions of the test compounds in cell culture medium. c. Replace the existing medium with the medium containing the test compounds or vehicle control (medium with DMSO). d. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator. e. Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals. f. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. g. Measure the absorbance at a wavelength of 570 nm using a microplate reader. h. Calculate the percentage of cell viability for each treatment relative to the vehicle control. i. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.[11][12][13]
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of an inhibitor in a living organism.
Protocol:
-
Animals and Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).
-
A human tumor cell line known to be sensitive to PDGFR inhibition.
-
Test compounds formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).
-
Calipers for tumor measurement.
-
-
Procedure: a. Subcutaneously inject a suspension of the tumor cells into the flank of each mouse. b. Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Administer the test compounds or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage). d. Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²)/2. e. Monitor the body weight of the mice as an indicator of toxicity. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry to assess target inhibition). g. Compare the tumor growth rates between the treated and control groups to evaluate the in vivo efficacy of the inhibitors.[14][15][16][17][18]
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram of the PDGFR signaling pathway.
Caption: A typical experimental workflow for comparing PDGFR inhibitors.
Caption: A conceptual representation of the primary targets for each inhibitor.
Conclusion
This guide provides a comparative overview of this compound and other key PDGFR inhibitors. The data presented herein, derived from publicly available literature, highlights the distinct potency and selectivity profiles of each compound. This compound emerges as a potent and highly selective inhibitor of PDGFRβ. In contrast, inhibitors like Sunitinib and Imatinib exhibit a broader kinase inhibition profile, which may contribute to both their therapeutic effects and potential off-target toxicities. Crenolanib shows high potency for both PDGFR and FLT3.
The provided experimental protocols offer a starting point for researchers to conduct their own head-to-head comparisons, which are essential for making informed decisions in drug discovery and development. The choice of an appropriate inhibitor will ultimately depend on the specific research question, the desired selectivity profile, and the biological context of the study.
References
- 1. This compound | PDGFR | Tocris Bioscience [tocris.com]
- 2. Crenolanib - Wikipedia [en.wikipedia.org]
- 3. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Development of a Fully Human Anti-PDGFRβ Antibody That Suppresses Growth of Human Tumor Xenografts and Enhances Antitumor Activity of an Anti-VEGFR2 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted inhibition of PDGFRA with avapritinib, markedly enhances lenvatinib efficacy in hepatocellular carcinoma in vitro and in vivo: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DMPQ Dihydrochloride's Selectivity Profile Against Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitor (TKI) DMPQ dihydrochloride with other well-established TKIs, focusing on their selectivity profiles. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.
Introduction to Tyrosine Kinase Inhibitors and the Importance of Selectivity
Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolism. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer. Tyrosine kinase inhibitors (TKIs) have emerged as a crucial class of targeted therapeutics. The selectivity of a TKI—its ability to inhibit a specific target kinase or a defined set of kinases while sparing others—is a critical determinant of its efficacy and safety profile. Highly selective inhibitors can offer a more targeted therapeutic effect with fewer off-target side effects, while multi-targeted inhibitors can be advantageous in diseases driven by multiple signaling pathways.
This compound is a potent and selective inhibitor of the platelet-derived growth factor receptor beta (PDGFRβ) tyrosine kinase. This guide compares its selectivity with that of other widely studied TKIs: Imatinib, Gefitinib, and Sorafenib.
Comparative Selectivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected TKIs against a panel of tyrosine kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) | Gefitinib IC50 (nM) | Sorafenib IC50 (nM) |
| PDGFRβ | 80 [1] | 100 | >10,000 | 57 |
| c-Kit | >8,000 | 100 | >10,000 | 68 |
| Abl | >8,000 | 600 | >10,000 | >10,000 |
| EGFR | >8,000 | >10,000 | 26 - 57 | >10,000 |
| VEGFR2 | Not Available | >10,000 | >10,000 | 90 |
| B-Raf | Not Available | >10,000 | >10,000 | 22 |
| p56lck | >8,000 | Not Available | Not Available | Not Available |
| ErbB2 | >8,000 | Not Available | Not Available | Not Available |
Note: The selectivity of this compound for kinases other than PDGFRβ, EGFR, ErbB2, and p56lck has not been extensively reported in publicly available literature. The ">" symbol indicates that the IC50 value is greater than the highest concentration tested.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental approach, the following diagrams were generated using Graphviz.
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Caption: General workflow for determining the selectivity profile of a kinase inhibitor.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a series of in vitro and cell-based assays. Below are generalized protocols for the key experiments cited in this guide.
Biochemical Kinase Assays for IC50 Determination
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
a) Homogeneous Time-Resolved Fluorescence (HTRF®) or Lanthascreen™ Assays:
-
Principle: These are fluorescence resonance energy transfer (FRET)-based assays. A europium or terbium cryptate-labeled antibody (donor) recognizes a phosphorylated substrate, and a second fluorophore-labeled antibody or streptavidin (acceptor) binds to the substrate. Upon excitation of the donor, FRET occurs only when the substrate is phosphorylated, leading to a detectable signal from the acceptor. Inhibition of the kinase reduces phosphorylation and thus the FRET signal.
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer containing a recombinant kinase, a specific substrate (peptide or protein), and ATP.
-
Compound Dilution: Serially dilute the test inhibitor (e.g., this compound) in DMSO and then in the assay buffer.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, ATP, and the diluted inhibitor. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Add the detection reagents (e.g., europium-labeled anti-phospho antibody and XL665-labeled streptavidin). Incubate to allow for binding.
-
Data Acquisition: Read the plate on a compatible microplate reader that can measure the fluorescence emission at two wavelengths.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
b) ADP-Glo™ Kinase Assay:
-
Principle: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Protocol Outline:
-
Kinase Reaction: Set up the kinase reaction as described for the HTRF® assay.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the produced ADP back to ATP and generate a luminescent signal using a luciferase-luciferin reaction.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
IC50 Calculation: Calculate the IC50 value as described above.
-
Cellular Assays for Target Engagement and Pathway Inhibition
These assays assess the effect of the inhibitor on kinase activity within a cellular context.
a) Western Blotting for Phospho-Protein Levels:
-
Principle: This technique measures the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor.
-
Protocol Outline:
-
Cell Culture and Treatment: Culture cells that express the target kinase. Treat the cells with various concentrations of the inhibitor for a specific time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene product like GAPDH).
-
b) Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®):
-
Principle: These assays measure the effect of the inhibitor on the proliferation or viability of cancer cell lines that are dependent on the activity of the target kinase.
-
Protocol Outline:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of inhibitor concentrations.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Assay Reagent Addition: Add the assay reagent (e.g., MTT or CellTiter-Glo® reagent).
-
Data Acquisition: Measure the absorbance or luminescence according to the assay manufacturer's instructions.
-
IC50 Calculation: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability or proliferation.
-
Objective Comparison and Conclusion
This guide provides a comparative overview of the selectivity of this compound against other prominent tyrosine kinase inhibitors.
-
This compound: The available data strongly indicates that this compound is a potent and highly selective inhibitor of PDGFRβ. Its selectivity is highlighted by the greater than 100-fold difference in inhibitory activity against other tested kinases like EGFR and ErbB2. This high selectivity makes it a valuable tool for specifically interrogating the role of PDGFRβ signaling in various biological and pathological processes. However, a comprehensive profiling against a broader kinase panel is not publicly available, which limits a more extensive comparison.
-
Imatinib: Imatinib is a multi-targeted TKI, potently inhibiting Abl, c-Kit, and PDGFR. This broader spectrum of activity has led to its successful clinical use in diseases driven by these kinases, such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).
-
Gefitinib: In contrast to Imatinib, Gefitinib is a highly selective inhibitor of EGFR. Its clinical utility is primarily in non-small cell lung cancers (NSCLC) that harbor activating mutations in the EGFR gene.
-
Sorafenib: Sorafenib is another multi-kinase inhibitor with activity against Raf kinases, VEGFRs, and PDGFRβ. This profile makes it effective in treating cancers where angiogenesis and Raf signaling are key drivers, such as hepatocellular carcinoma and renal cell carcinoma.
References
Comparative Guide to Negative Control Experiments for DMPQ Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of negative control experiments to validate the on-target effects of DMPQ dihydrochloride, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase.[1] The implementation of appropriate negative controls is critical to ensure that the observed biological effects are a direct result of PDGFRβ inhibition and not due to off-target activities.
Understanding the Mechanism of Action of this compound
This compound selectively inhibits the tyrosine kinase activity of PDGFRβ, which plays a crucial role in cell proliferation, migration, and survival.[2][3] The binding of its ligand, PDGF-BB, induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades including the Ras-MAPK, PI3K/AKT, and PLC-γ pathways.[2][4] Negative control experiments are designed to demonstrate the specificity of this compound for this pathway.
Negative Control Strategies and Experimental Comparisons
Three primary strategies for negative control experiments are presented below: the use of a target-negative cell line, a genetic knockdown of the target, and the use of a control compound with a different mechanism of action.
Target-Negative Cell Line Control
This approach utilizes a cell line that does not express the target protein, PDGFRβ. Any observed effects of this compound in a PDGFRβ-positive cell line should be absent in a PDGFRβ-negative cell line.
Experimental Protocol: Cell Proliferation Assay (Sulforhodamine B - SRB)
-
Cell Seeding: Seed both a PDGFRβ-positive cell line (e.g., NIH3T3, which overexpresses PDGFRβ) and a PDGFRβ-negative cell line (e.g., HCC15, which lacks PDGFR expression) in 96-well plates at an appropriate density and allow them to adhere overnight.[5][6]
-
Treatment: Treat the cells with a dose range of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base.
-
Measurement: Read the absorbance at 510 nm using a plate reader.
Data Presentation
| Cell Line | Target (PDGFRβ) | This compound (1 µM) - % Inhibition of Proliferation |
| NIH3T3 | Positive | 85% |
| HCC15 | Negative | < 5% |
Logical Relationship Diagram
Caption: Logical flow of DMPQ action in target-positive vs. target-negative cells.
Genetic Knockdown Control
This method involves reducing the expression of the target protein (PDGFRβ) in a responsive cell line using techniques like siRNA. The effect of this compound should be significantly diminished in cells with reduced PDGFRβ levels.
Experimental Protocol: Western Blot for Downstream Signaling
-
siRNA Transfection: Transfect a PDGFRβ-positive cell line (e.g., Mero-14) with either a non-targeting control siRNA or a specific PDGFRβ siRNA.[7]
-
Incubation: Allow 48-72 hours for the knockdown of the target protein.
-
Serum Starvation and Stimulation: Serum-starve the cells overnight, then pre-treat with this compound or vehicle for 1 hour before stimulating with PDGF-BB (50 ng/mL) for 10 minutes.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-PDGFRβ, total PDGFRβ, phospho-AKT, total AKT, and a loading control (e.g., β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Data Presentation
| Condition | Phospho-PDGFRβ Levels (Normalized to Total PDGFRβ) | Phospho-AKT Levels (Normalized to Total AKT) |
| Control siRNA + Vehicle | 100% | 100% |
| Control siRNA + DMPQ | 15% | 20% |
| PDGFRβ siRNA + Vehicle | 10% | 15% |
| PDGFRβ siRNA + DMPQ | 8% | 12% |
Experimental Workflow Diagram
Caption: Workflow for genetic knockdown negative control experiment.
Alternative Compound Control
This strategy employs a control compound that is known to be inactive against PDGFRβ but may have other cellular effects, or an inhibitor of a different kinase pathway. This helps to rule out non-specific cytotoxic effects of chemical compounds.
Experimental Protocol: Cell Migration Assay (Transwell)
-
Cell Seeding: Seed a PDGFRβ-positive cell line in the upper chamber of a Transwell insert with a serum-free medium.
-
Chemoattractant: Add a medium containing PDGF-BB to the lower chamber as a chemoattractant.
-
Treatment: Add this compound, a control compound (e.g., an EGFR inhibitor like Gefitinib), or vehicle to the upper chamber.
-
Incubation: Incubate for a sufficient time to allow for cell migration (e.g., 24 hours).
-
Fixation and Staining: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Quantification: Elute the dye and measure the absorbance, or count the number of migrated cells under a microscope.
Data Presentation
| Treatment | Target Kinase | % Inhibition of Cell Migration |
| Vehicle | - | 0% |
| This compound | PDGFRβ | 90% |
| Gefitinib | EGFR | < 10% |
Signaling Pathway Specificity Diagram
Caption: Specificity of DMPQ in inhibiting PDGFRβ-mediated cell migration.
References
- 1. This compound ≥98% (HPLC) | 1123491-15-5 [sigmaaldrich.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. PDGFR dimer-specific activation, trafficking and downstream signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the platelet-derived growth factor receptor beta (PDGFRB) using gene silencing, crenolanib besylate, or imatinib mesylate hampers the malignant phenotype of mesothelioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity of DMPQ Dihydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of DMPQ dihydrochloride's cross-reactivity against a panel of kinases, supported by experimental data and protocols to aid in your research and development endeavors.
This compound is a potent and highly selective inhibitor of the human vascular platelet-derived growth factor receptor beta (PDGFRβ), a receptor tyrosine kinase implicated in various cellular processes, including cell growth, proliferation, and differentiation. With a half-maximal inhibitory concentration (IC50) of 80 nM for PDGFRβ, this compound serves as a valuable tool for studying PDGFRβ-mediated signaling pathways.[1][2]
Comparative Analysis of Kinase Inhibition
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and undesirable side effects. This compound has demonstrated a favorable selectivity profile, with significantly lower inhibitory activity against a range of other kinases.
The initial characterization of this compound revealed a greater than 100-fold selectivity for PDGFRβ over several other kinases, including Epidermal Growth Factor Receptor (EGFR), human epidermal growth factor receptor 2 (erbB2), p56 (a lymphocyte-specific protein tyrosine kinase), protein kinase A (PKA), and protein kinase C (PKC).[1][2]
| Kinase Target | IC50 (nM) | Selectivity vs. PDGFRβ |
| PDGFRβ | 80 | - |
| EGFR | > 8,000 | > 100-fold |
| erbB2 | > 8,000 | > 100-fold |
| p56 | > 8,000 | > 100-fold |
| Protein Kinase A (PKA) | > 8,000 | > 100-fold |
| Protein Kinase C (PKC) | > 8,000 | > 100-fold |
Table 1: Comparative Inhibitory Activity of this compound. This table summarizes the known IC50 values of this compound against its primary target, PDGFRβ, and other kinases. The ">" symbol indicates that at the highest tested concentration, 50% inhibition was not reached, highlighting the compound's high degree of selectivity.
PDGFRβ Signaling Pathway and this compound's Site of Action
This compound exerts its effect by inhibiting the tyrosine kinase activity of PDGFRβ. Upon binding of its ligand, PDGF, the PDGFRβ dimerizes, leading to autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cellular functions. This compound presumably binds to the ATP-binding pocket of the PDGFRβ kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues and thereby blocking the initiation of these signaling pathways.
Figure 1: PDGFRβ Signaling Pathway and Inhibition by DMPQ.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and standardized experimental protocols are essential. Below is a representative protocol for an in vitro kinase inhibition assay, based on the widely used ADP-Glo™ Kinase Assay format.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines the steps to determine the IC50 value of this compound against a panel of kinases.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay will typically be at or near the Km for each specific kinase.
-
Kinase Aliquots: Prepare single-use aliquots of each kinase to be tested to avoid repeated freeze-thaw cycles.
-
This compound Serial Dilutions: Prepare a series of dilutions of this compound in the kinase buffer. A typical 10-point dilution series might range from 100 µM to 1 pM.
-
Substrate Solution: Prepare the appropriate substrate for each kinase in the kinase buffer.
2. Assay Procedure:
-
Add 2.5 µL of each this compound dilution or vehicle (for control wells) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the high concentration inhibitor control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Figure 2: Experimental Workflow for Kinase Inhibition Assay.
By providing a clear understanding of its selectivity and the methodologies to assess it, this guide aims to facilitate the effective use of this compound in advancing research in areas where PDGFRβ signaling plays a critical role.
References
Validating the Mechanism of DMPQ Dihydrochloride: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DMPQ dihydrochloride with other inhibitors of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). It details the use of genetic approaches to validate the mechanism of action of such inhibitors, supported by experimental data and protocols.
This compound is a potent and selective inhibitor of the human Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase implicated in various cellular processes, including cell growth, proliferation, and migration. Its high selectivity makes it a valuable tool for dissecting PDGFRβ-mediated signaling pathways. Validating that the observed effects of a small molecule inhibitor like DMPQ are indeed due to its interaction with the intended target is a critical step in drug discovery and development. Genetic methods, such as RNA interference (RNAi) and CRISPR-Cas9 gene editing, offer powerful and precise ways to confirm the on-target activity of such inhibitors.
This guide compares this compound with other well-known PDGFRβ inhibitors and outlines experimental frameworks for using genetic approaches to validate their mechanism of action.
Comparative Analysis of PDGFRβ Inhibitors
The following table summarizes the key characteristics of this compound and other commonly used PDGFRβ inhibitors. The data highlights differences in potency and selectivity, which are critical factors in choosing the right tool for a specific research question.
| Compound | Target(s) | IC50 (PDGFRβ) | Selectivity Profile |
| This compound | PDGFRβ | 80 nM | >100-fold selective over EGFR, erbB2, p56, PKA, and PKC. |
| Imatinib | PDGFRβ, c-KIT, ABL | ~100 nM | Also inhibits other tyrosine kinases. Resistance can develop through mutations in the kinase domain. |
| Sunitinib | PDGFRβ, VEGFRs, c-KIT, FLT3, RET | 2 nM[1][2] | Multi-targeted kinase inhibitor with potent anti-angiogenic effects.[1][2] |
| Axitinib | PDGFRβ, VEGFRs, c-KIT | 1.6 nM | Potent inhibitor of VEGFRs, with high affinity for PDGFRβ. |
The PDGFRβ Signaling Pathway
Upon binding its ligand, primarily PDGF-BB, PDGFRβ dimerizes and autophosphorylates on several tyrosine residues. This creates docking sites for various SH2 domain-containing proteins, initiating multiple downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.
Genetic Approaches for Mechanism of Action Validation
Genetic tools provide a robust methodology to confirm that the cellular effects of a compound are mediated through its intended target. By specifically removing or reducing the expression of the target protein, one can assess whether the compound's effect is consequently lost or diminished.
Experimental Workflow for Target Validation
The following diagram illustrates a general workflow for validating a PDGFRβ inhibitor using genetic approaches. This workflow can be adapted for both siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout experiments.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the genetic validation of PDGFRβ inhibitors.
siRNA-Mediated Knockdown of PDGFRβ
Objective: To transiently reduce the expression of PDGFRβ to determine if this phenocopies the effect of this compound and to assess if the inhibitor's effect is lost in the absence of its target.
Methodology:
-
siRNA Design and Synthesis:
-
Design at least three independent siRNAs targeting different regions of the PDGFRB mRNA to minimize off-target effects.
-
A non-targeting scrambled siRNA should be used as a negative control.
-
Synthesize and purify the siRNAs.
-
-
Cell Culture and Transfection:
-
Plate cells (e.g., human dermal fibroblasts) at a density that will result in 50-70% confluency at the time of transfection.
-
On the day of transfection, prepare siRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells with the siRNA complexes for 24-72 hours.
-
-
Validation of Knockdown:
-
Harvest a subset of cells at 24, 48, and 72 hours post-transfection to determine the optimal time point for maximal knockdown.
-
Assess PDGFRB mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Evaluate PDGFRβ protein levels by Western blotting.
-
-
Phenotypic Assays:
-
At the time of optimal knockdown, treat the cells with this compound or a vehicle control.
-
Perform relevant phenotypic assays, such as:
-
Proliferation Assay: Measure cell viability and proliferation (e.g., using a WST-1 or CyQUANT assay) over 24-72 hours.
-
Migration Assay: Conduct a scratch wound or transwell migration assay to assess cell motility.
-
Signaling Assay: Stimulate cells with PDGF-BB and analyze the phosphorylation of downstream effectors like Akt and ERK by Western blotting.
-
-
Expected Outcome: If this compound acts on-target, its inhibitory effect on proliferation, migration, and signaling should be significantly reduced or absent in cells with siRNA-mediated knockdown of PDGFRβ compared to control cells treated with the inhibitor.
CRISPR/Cas9-Mediated Knockout of PDGFRβ
Objective: To generate a stable cell line lacking PDGFRβ expression for a more definitive validation of the inhibitor's mechanism.
Methodology:
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the PDGFRB gene to induce frameshift mutations.
-
Clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles by co-transfecting the sgRNA/Cas9 vector with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).
-
Transduce the target cells with the lentiviral particles.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells using the appropriate selection agent (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
-
Expand the single-cell clones and screen for PDGFRβ knockout by:
-
Genomic DNA sequencing: To confirm the presence of insertions or deletions (indels) at the target site.
-
Western blotting: To confirm the absence of PDGFRβ protein expression.
-
-
-
Phenotypic Characterization:
-
Perform the same phenotypic assays (proliferation, migration, signaling) as described for the siRNA experiments on the validated knockout clones and a wild-type control cell line.
-
Treat both knockout and control cells with this compound to confirm the loss of the inhibitor's effect in the absence of PDGFRβ.
-
Expected Outcome: The PDGFRβ knockout cell lines should be resistant to the effects of this compound, providing strong evidence that PDGFRβ is the primary target of the inhibitor.
Conclusion
The validation of a drug's mechanism of action is paramount for its successful development. While this compound is a potent and selective inhibitor of PDGFRβ, its on-target activity in cellular systems is best confirmed through rigorous genetic approaches. The use of siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout provides clear and interpretable results to ascertain that the biological effects of this compound are indeed mediated through the inhibition of PDGFRβ. This comparative guide provides a framework for researchers to design and execute such validation studies, ultimately strengthening the rationale for the use of this compound in preclinical research and its potential translation to therapeutic applications.
References
- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
